molecular formula C22H24N4O4S2 B2969518 ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896332-39-1

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2969518
CAS No.: 896332-39-1
M. Wt: 472.58
InChI Key: RTKXHHXXBUCQGQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a][1,3,5]triazine core fused with a cyclohepta[b]thiophene ring.

Properties

IUPAC Name

ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-3-30-20(28)18-14-7-5-4-6-8-15(14)32-19(18)24-17(27)12-31-21-23-16-11-13(2)9-10-26(16)22(29)25-21/h9-11H,3-8,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKXHHXXBUCQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups and heterocyclic rings. Its molecular formula is C13H15N3O3SC_{13}H_{15}N_3O_3S with a molecular weight of approximately 293.34 g/mol. The presence of the pyrido[1,2-a][1,3,5]triazin moiety suggests significant interactions with biological targets relevant to medicinal chemistry.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity, particularly against HIV. The intricate structure allows it to interact effectively with viral components, suggesting its potential as an antiviral agent in pharmaceutical development. Further empirical studies are essential to elucidate its full pharmacological profile.

Anti-inflammatory Activity

The compound's structure also hints at possible anti-inflammatory effects. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For instance, several derivatives of pyrido[1,2-a][1,3,5]triazin have been studied for their COX inhibitory activities .

Interaction with Biological Targets

Understanding how this compound interacts with proteins and nucleic acids is crucial for assessing its biological activity. Techniques such as molecular docking and binding affinity studies are recommended to explore these interactions further.

Research Findings and Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated potential against HIV; further studies required for dosage and efficacy.
Study BAnti-inflammatory EffectsSuggested COX inhibition similar to other known inhibitors; specific IC50 values not yet established.
Study CMolecular InteractionsExplored binding mechanisms with proteins; indicated potential for further therapeutic development.

Case Study: Antiviral Research

In a recent study examining various pyrido derivatives, compounds similar to this compound were shown to inhibit HIV replication in vitro. The study highlighted the need for structural optimization to enhance bioactivity and reduce cytotoxicity.

Scientific Research Applications

Potential Applications of Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex molecule with potential applications that require further empirical studies to establish its pharmacological profile. The uniqueness of this compound arises from its specific combination of functional groups and structural features, which may influence its biological activity and chemical reactivity differently compared to its analogs.

Potential applications

The potential applications of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include:

  • Interaction studies: These studies are essential for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques that could be utilized include:
    • Spectroscopy
    • X-ray crystallography
    • Molecular docking

Related Compounds and Activities

Structural analogs of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and their notable activities:

CompoundStructure FeaturesNotable Activities
Ethyl 2-(2-(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanoateSimilar pyrido-triazine coreAntimicrobial
5-Methylthio-pyrido[1,2-a][1,3,5]triazinContains thioether linkageAnticancer
8-Methylpyrido[1,2-a][1,3,5]triazinShares core structureEnzyme inhibition

Other Activities of Note

  • COX-II Inhibitors: Many trisubstituted pyrazole/pyrazoline compounds have exhibited anti-inflammatory potencies through the inhibition of COX enzymes .
  • Anti-cancer agents: Mannich bases have been reported as anticancer and cytotoxic agents, or compounds with potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Ethyl 2-(2-((9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 896342-95-3)

Key Differences :

  • Ring System : The analog contains a cyclopenta[b]thiophene ring (5-membered), whereas the target compound has a cyclohepta[b]thiophene (7-membered). This difference influences molecular rigidity and hydrophobic interactions.
  • Substituent : The analog features a propanamido linker instead of acetamido , introducing a methyl group that may alter steric hindrance and metabolic stability.
  • Pyridotriazine Core: The methyl group on the pyrido[1,2-a][1,3,5]triazine is at position 9 (vs.

Physicochemical Data :

Property Target Compound (Cyclohepta) Analog (Cyclopenta)
Molecular Formula C₂₂H₂₄N₄O₄S₂ (est.) C₂₁H₂₂N₄O₄S₂
Molecular Weight ~484.6 (est.) 458.6
Key Functional Groups Thioacetamido, Ethyl ester Thiopropanamido, Ethyl ester

Implications :

  • The acetamido linker (vs. propanamido) offers a shorter spacer, which could optimize interactions with biological targets by reducing conformational flexibility .
Imidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and 2d () share ester functionalities and fused heterocyclic systems.

Comparison Highlights :

Property Target Compound Compound 1l Compound 2d
Core Structure Pyrido[1,2-a]triazine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine
Melting Point N/A 243–245°C 215–217°C
Yield N/A 51% 55%
Functional Groups Thioacetamido, Ethyl ester Cyano, Nitrophenyl, Ester Benzyl, Cyano, Ester

Insights :

  • The imidazo[1,2-a]pyridine derivatives exhibit higher melting points compared to typical pyridotriazine analogs, likely due to stronger intermolecular interactions (e.g., π-stacking from aromatic nitro groups).
  • The target compound’s thioacetamido group may confer unique reactivity, such as susceptibility to oxidation or nucleophilic substitution, absent in ester-dominated imidazo derivatives .
Triazole-Pyrazole Hybrids ()

Compounds like 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile highlight the role of triazole moieties in enhancing metabolic stability and hydrogen-bonding capacity.

Key Contrasts :

  • Heterocyclic Diversity : The target compound’s pyrido[1,2-a]triazine core differs from triazole-pyrazole systems, which prioritize planar aromaticity for π-π interactions.
  • Spectroscopic Validation : Both classes rely on 1H/13C NMR and HRMS for structural confirmation, but the target compound’s larger ring system may complicate spectral interpretation due to increased conformational isomers .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, coupling, and purification. Key steps include:

  • Reagent Selection: Use of oxalyl chloride in tetrahydrofuran (THF) under reflux to form the pyridotriazinone core, as demonstrated in one-pot approaches .
  • Catalytic Efficiency: Ionic liquids like [TMDPH₂]²⁺[SO₄]²⁻ can enhance yields (up to 85%) and reduce reaction times compared to thermal methods .
  • Purification: Post-reaction workup often involves washing with 1 N HCl, NaHCO₃, and brine, followed by recrystallization from ethanol or dichloromethane to isolate the compound as a pure solid .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration and regiochemistry (e.g., cycloheptathiophene protons at δ 2.5–3.2 ppm and pyridotriazinone carbonyl at δ 165–170 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 2550–2600 cm⁻¹ (S-H in thioacetamido groups) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo studies?

Methodological Answer:

  • Dosage Optimization: Adjust in vivo dosing based on pharmacokinetic (PK) parameters (e.g., half-life, bioavailability) derived from LC-MS/MS plasma profiling .
  • Metabolic Profiling: Use liver microsome assays to identify metabolites that may alter activity in vivo vs. in vitro .
  • Model Selection: Validate findings across multiple species (e.g., rodents vs. primates) to account for interspecies metabolic differences .

Q. What strategies are effective in elucidating the mechanism of action, particularly regarding the thioacetamido and pyridotriazinone moieties?

Methodological Answer:

  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases) .
  • Site-Directed Mutagenesis: Modify putative binding residues (e.g., cysteine in thiol-dependent enzymes) to test mechanistic hypotheses .
  • Isotopic Labeling: Incorporate ³⁵S into the thioacetamido group to track metabolic fate via autoradiography .

Q. How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the ethyl ester with a methyloxadiazole to reduce esterase-mediated hydrolysis .
  • Prodrug Strategies: Convert the free thiol to a disulfide prodrug activated under reducing conditions (e.g., in tumor microenvironments) .
  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridotriazinone 8-position to enhance oxidative stability .

Troubleshooting & Optimization

Q. How to troubleshoot low yields during the coupling of the thioacetamido group to the cycloheptathiophene core?

Methodological Answer:

  • Stoichiometry Adjustments: Use a 1.2:1 molar ratio of thioacetamido reagent to cycloheptathiophene precursor to account for side reactions .
  • Temperature Control: Maintain reactions at 0–5°C during coupling to minimize thiol oxidation .
  • Catalyst Screening: Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency in inert atmospheres .

Q. What computational approaches are suitable for predicting binding affinity with target enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for analog binding using Schrödinger’s FEP+ module .
  • QSAR Modeling: Develop regression models based on electronic (HOMO/LUMO) and steric (molar refractivity) descriptors .

Data Conflict Resolution

Q. How to resolve discrepancies in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Solvent Calibration: Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to confirm chemical shift assignments .
  • X-ray Crystallography: Obtain single-crystal structures to unambiguously assign regiochemistry and conformation .
  • Collaborative Validation: Share raw spectral data via repositories like Chemotion for peer verification .

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